3-Methyltetrahydrofuran

Beschreibung

The exact mass of the compound 3-Methyltetrahydrofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91487. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

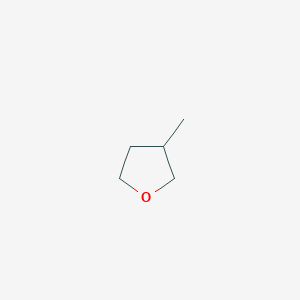

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPCNSSTRWGCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871216 | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13423-15-9 | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyltetrahydrofuran: A Comprehensive Technical Guide

CAS Number: 13423-15-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Methyltetrahydrofuran (3-MeTHF), a versatile and increasingly important solvent in the fields of chemical synthesis and drug development. This document details its physicochemical properties, safety information, synthesis protocols, and key applications, with a focus on its role as a green alternative to traditional solvents.

Physicochemical and Safety Properties

3-Methyltetrahydrofuran (3-MeTHF) is a cyclic ether that is gaining popularity as a more environmentally friendly substitute for solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.[1] Its physical and chemical characteristics, along with critical safety data, are summarized below.

Physicochemical Properties of 3-Methyltetrahydrofuran

The following table outlines the key physicochemical properties of 3-MeTHF.

| Property | Value | Reference |

| CAS Number | 13423-15-9 | [2] |

| Molecular Formula | C₅H₁₀O | [2] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 89 °C | [3] |

| Melting Point | -136 °C | |

| Density | 0.87 g/cm³ | [1] |

| Refractive Index | 1.41 | |

| Solubility in Water | Good | [1] |

| logP (Octanol/Water) | 1.1 |

Safety and Hazard Information

3-MeTHF is a flammable liquid and requires careful handling. The pertinent safety information is provided in the table below.

| Hazard Identification | GHS Classification and Precautionary Statements | Reference |

| Pictograms | Danger | [2][4] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H336: May cause drowsiness or dizziness. | [2][4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool. | [4] |

| Flash Point | -11 °C | |

| Incompatible Materials | Strong oxidizing agents | [5] |

Synthesis of 3-Methyltetrahydrofuran

Several synthetic routes to 3-Methyltetrahydrofuran have been developed, often with the goal of utilizing renewable feedstocks. One prominent method involves a two-step hydrogenation process starting from alpha-methylene-gamma-butyrolactone (B1223163).

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway to 3-Methyltetrahydrofuran.

Caption: Synthesis of 3-MeTHF via a two-step hydrogenation process.

Experimental Protocol: Two-Step Hydrogenation of alpha-methylene-gamma-butyrolactone

This protocol is a general representation based on patented synthesis methods.[3]

Step 1: Synthesis of 2-methyl-gamma-butyrolactone

-

Catalyst and Reactant Loading: In a high-pressure reactor, a suitable catalyst (e.g., palladium on carbon) is loaded along with the starting material, alpha-methylene-gamma-butyrolactone.

-

Reaction Conditions: The reactor is purged and pressurized with hydrogen to a pressure of 4.0 to 8.0 MPa. The reaction mixture is heated to a temperature between 135°C and 165°C.[3]

-

Monitoring and Completion: The reaction is monitored for the consumption of hydrogen and the formation of 2-methyl-gamma-butyrolactone, typically by gas chromatography (GC).

-

Isolation: Upon completion, the catalyst is filtered off, and the resulting 2-methyl-gamma-butyrolactone is purified, usually by distillation.

Step 2: Synthesis of 3-Methyltetrahydrofuran

-

Reactant Loading: The purified 2-methyl-gamma-butyrolactone from Step 1 is charged into a high-pressure reactor with a second hydrogenation catalyst.

-

Reaction Conditions: The reactor is pressurized with hydrogen to a pressure of 8.0 to 10.0 MPa and heated to a temperature between 215°C and 250°C.[3]

-

Monitoring and Completion: The progress of the reaction to form 3-Methyltetrahydrofuran is monitored by GC.

-

Purification: After the reaction is complete, the catalyst is removed by filtration, and the final product, 3-Methyltetrahydrofuran, is purified by distillation.

Applications in Research and Development

3-Methyltetrahydrofuran has emerged as a valuable solvent in various areas of chemical research and drug development, primarily due to its favorable properties as a "green" solvent.

Logical Relationship of 3-MeTHF's Advantages and Applications

The following diagram illustrates the relationships between the advantageous properties of 3-MeTHF and its primary applications.

Caption: Advantages and applications of 3-MeTHF.

Key Application Areas

-

Green Chemistry: Derived from renewable resources such as levulinic acid, 3-MeTHF is considered a more sustainable solvent compared to petroleum-derived ethers like THF.[1]

-

Organometallic Reactions: It is an excellent medium for Grignard reactions, often providing better yields and selectivity compared to THF.[1]

-

Pharmaceutical Synthesis: 3-MeTHF is increasingly used in the synthesis and purification of active pharmaceutical ingredients (APIs), where its lower peroxide formation tendency enhances safety.[1]

-

Biocatalysis and Extractions: Its unique properties also make it suitable for certain biocatalytic transformations and for the extraction of natural products.

Experimental Protocol: Grignard Reaction Using 3-Methyltetrahydrofuran

This protocol provides a general procedure for conducting a Grignard reaction, highlighting the use of 3-MeTHF as a greener alternative to THF.

Objective: To prepare a Grignard reagent and perform a subsequent reaction with an electrophile in 3-Methyltetrahydrofuran.

Materials:

-

Magnesium turnings

-

Anhydrous 3-Methyltetrahydrofuran (3-MeTHF)

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Electrophile (e.g., benzophenone)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, and addition funnel (all oven-dried)

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble the oven-dried glassware (round-bottom flask, condenser, and addition funnel) under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation of Grignard Reagent Formation: Place the magnesium turnings and a small crystal of iodine in the round-bottom flask. Add a small portion of the anhydrous 3-MeTHF.

-

Addition of Halide: Dissolve the alkyl or aryl halide in anhydrous 3-MeTHF and add it to the addition funnel. Add a small amount of this solution to the magnesium suspension. The reaction is typically initiated by gentle heating, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Completion of Grignard Reagent Formation: Once the reaction has initiated, add the remaining halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Reaction with Electrophile: Cool the Grignard reagent to 0 °C. Dissolve the electrophile in anhydrous 3-MeTHF and add it dropwise to the stirred Grignard reagent.

-

Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

- 1. CAS 13423-15-9: 3-Methyltetrahydrofuran | CymitQuimica [cymitquimica.com]

- 2. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 3-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyltetrahydrofuran (3-MeTHF) is a cyclic ether that is gaining prominence as a sustainable and effective solvent in various chemical applications.[1] Derived from renewable resources like biomass, it presents a greener alternative to traditional solvents such as tetrahydrofuran (B95107) (THF).[2][3] Its unique physical properties, including its aprotic and polar nature, make it particularly suitable for organometallic reactions, such as Grignard reactions, and as a medium for synthesizing active pharmaceutical ingredients (APIs).[2][4] This guide provides a comprehensive overview of the core physical properties of 3-Methyltetrahydrofuran, details the experimental protocols for their measurement, and offers a logical framework for its application.

Core Physical Properties

The physical characteristics of 3-Methyltetrahydrofuran are summarized in the table below, providing a clear comparison of its key quantitative data.

| Property | Value | Units |

| Molecular Formula | C₅H₁₀O | - |

| Molecular Weight | 86.13 | g/mol |

| Appearance | Colorless to almost colorless clear liquid | - |

| Boiling Point | 89 | °C |

| Melting Point | -136 | °C |

| Density (at 20°C) | 0.87 | g/cm³ |

| Refractive Index (at 20°C) | 1.41 | - |

| Viscosity (at 25°C) | 0.46 | cP |

| Solubility in Water (at 25°C) | 106 | g/L |

| Vapor Pressure (at 25°C) | 82.7 | mmHg |

| Flash Point | -6 | °C |

Note: The values presented are a compilation from multiple sources and may vary slightly depending on the specific experimental conditions and purity of the substance.[5][6][7][8]

Experimental Protocols for Property Determination

The accurate measurement of physical properties is crucial for the effective application of any solvent. The following section outlines the standard experimental methodologies for determining the key physical properties of 3-Methyltetrahydrofuran.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]

Method: Capillary Method [9][10]

-

Preparation: A small amount of the liquid sample (a few mL) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is heated, often in an aluminum block or a Thiele tube, along with a thermometer.[10][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air and vapor expand.[11] Heating is then discontinued.

-

Measurement: The boiling point is the temperature at which the liquid begins to enter the capillary tube as the sample cools and the vapor pressure inside the capillary becomes equal to the atmospheric pressure.[9][11]

Density Determination

Density is the mass of a substance per unit volume.

Method: Oscillating U-tube Digital Density Meter (ASTM D4052) [1][3][5]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Procedure: A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[5]

-

Calculation: This change in frequency is used in conjunction with calibration data to determine the density of the liquid.[5]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Digital Refractometer [12]

-

Principle: This method is based on the principle of total internal reflection at the interface between a prism (with a known high refractive index) and the liquid sample.

-

Procedure: A small volume of the liquid sample (0.5 to 1 mL) is placed on the prism of the digital refractometer.[12]

-

Measurement: An LED light source is directed at the prism-sample interface, and a sensor detects the critical angle of total reflection. The instrument then automatically calculates and displays the refractive index.[12]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Method: Rotational Viscometer [8][13]

-

Apparatus: A rotational viscometer with a spindle that is immersed in the liquid sample.

-

Procedure: The spindle is rotated at a constant speed within the liquid.

-

Measurement: The viscometer measures the torque required to rotate the spindle. The higher the viscosity of the liquid, the greater the torque needed.[13] The instrument is calibrated with standard liquids to correlate the torque reading to a viscosity value in units such as centipoise (cP).[8]

Solubility in Water Determination

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[14]

Method: Isothermal Shake-Flask Method [15]

-

Preparation: An excess amount of 3-Methyltetrahydrofuran is added to a known volume of distilled water in a sealed container (e.g., a test tube or flask).[16][17]

-

Equilibration: The mixture is agitated (shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.[15]

-

Separation and Analysis: The undissolved portion is allowed to settle, and a sample of the saturated aqueous solution is carefully removed.

-

Quantification: The concentration of 3-Methyltetrahydrofuran in the aqueous sample is determined using an analytical technique such as gas chromatography (GC). The mass of the dissolved solute is calculated to determine the solubility.[18]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[6]

-

Apparatus: A closed, evacuated container equipped with a pressure transducer and a temperature control system.

-

Procedure: A sample of the liquid is introduced into the container, and the system is allowed to reach thermal equilibrium at a set temperature.

-

Measurement: The pressure inside the container, which is due to the vapor of the substance, is measured by the pressure transducer. This pressure is the vapor pressure at that temperature.[2]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[20]

Method: Closed-Cup Tester [20][21]

-

Apparatus: A closed-cup apparatus (e.g., Pensky-Martens) where the liquid sample is heated in a closed vessel.[22]

-

Procedure: The temperature of the sample is gradually increased. At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[23]

-

Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[20]

Logical Framework for Application

3-Methyltetrahydrofuran is frequently considered a superior alternative to Tetrahydrofuran (THF) in many chemical processes, particularly in Grignard reactions.[4][24][25] Its physical properties contribute to improved reaction performance, safety, and sustainability.[26] The following diagram illustrates a decision-making workflow for solvent selection, highlighting the advantages of 3-MeTHF.

Caption: Solvent selection workflow comparing 3-MeTHF and THF.

Conclusion

3-Methyltetrahydrofuran presents a compelling case as a high-performance, sustainable solvent for modern chemical research and development. Its favorable physical properties, including a wide liquid range, moderate polarity, and limited water miscibility, offer significant advantages in terms of reaction efficiency, product purification, and overall process safety. By understanding these properties and the methodologies for their determination, researchers and drug development professionals can effectively leverage 3-MeTHF to innovate and optimize their chemical processes.

References

- 1. store.astm.org [store.astm.org]

- 2. calnesis.com [calnesis.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Page loading... [guidechem.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 7. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. mt.com [mt.com]

- 13. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. education.com [education.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Measurement Of Vapor Pressure [themasterchemistry.com]

- 20. almaaqal.edu.iq [almaaqal.edu.iq]

- 21. filab.fr [filab.fr]

- 22. aidic.it [aidic.it]

- 23. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 24. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 25. cms.chempoint.com [cms.chempoint.com]

- 26. nbinno.com [nbinno.com]

3-Methyltetrahydrofuran: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the chemical and physical properties, synthesis, applications, and safety protocols of 3-Methyltetrahydrofuran (3-MeTHF), a promising green solvent in chemical research and pharmaceutical development.

Introduction

3-Methyltetrahydrofuran (3-MeTHF) is a cyclic ether that has garnered significant attention as a more sustainable and often more effective alternative to traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.[1][2] Its favorable physical properties, combined with its derivation from renewable resources, position it as a key player in the advancement of green chemistry.[1][3] This guide provides a detailed overview of 3-MeTHF, tailored for researchers, scientists, and professionals in drug development, covering its fundamental properties, synthesis, key applications with experimental insights, and essential safety information.

Core Properties of 3-Methyltetrahydrofuran

The utility of 3-Methyltetrahydrofuran in a laboratory and industrial setting is defined by its unique physicochemical properties. Its molecular weight is 86.13 g/mol .[4][5][6][7] A comprehensive summary of its key quantitative data is presented below, offering a clear comparison with the widely used solvent, Tetrahydrofuran (THF).

| Property | 3-Methyltetrahydrofuran | Tetrahydrofuran (THF) |

| Molecular Formula | C₅H₁₀O[4][6][7] | C₄H₈O |

| Molecular Weight | 86.13 g/mol [4][5][6][7] | 72.11 g/mol |

| CAS Number | 13423-15-9[4][8] | 109-99-9 |

| Boiling Point | 86.5 °C[8] | 66 °C[9] |

| Density | 0.87 g/cm³[3][7] | 0.889 g/cm³ |

| Water Solubility | 106,000 mg/L at 25 °C (Partially miscible)[8] | Miscible |

| Refractive Index (n20D) | 1.41[4][7] | 1.407 |

| Purity (typical) | >95.0% (GC)[7][8] | >99% |

Synthesis of 3-Methyltetrahydrofuran

The industrial preparation of 3-Methyltetrahydrofuran can be achieved through various synthetic routes. One notable method involves the hydrogenation of 3-formyltetrahydrofuran.

Experimental Protocol: Synthesis from 3-Formyltetrahydrofuran

This process involves the catalytic hydrogenation of 3-formyltetrahydrofuran in the presence of a Group VIII noble metal catalyst and a strong acid.[10]

Materials:

-

3-Formyltetrahydrofuran

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Acid promoter (e.g., a strong acid)

-

Solvent (if necessary)

-

High-pressure autoclave

Procedure:

-

The autoclave is charged with 3-formyltetrahydrofuran and the palladium on carbon catalyst.

-

The vessel is sealed and purged multiple times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

-

The hydrogen pressure is increased to the desired level, typically in the range of 1.4 to 7 MPa.[10]

-

The reaction mixture is heated to a temperature between 100 and 240 °C while stirring.[10]

-

The reaction progress is monitored by analyzing samples periodically using gas chromatography (GC).

-

Upon completion, the autoclave is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The resulting 3-Methyltetrahydrofuran is purified by distillation.

Key Applications in Research and Development

3-Methyltetrahydrofuran's unique properties make it a valuable solvent in a variety of chemical transformations, most notably in organometallic chemistry and pharmaceutical synthesis.[3][11]

Grignard Reactions

3-MeTHF is an excellent medium for Grignard reactions, often providing advantages over THF.[3] Organomagnesium bromides, for instance, are generally more soluble in 3-MeTHF than in THF.[1] This increased solubility allows for reactions to be conducted at higher concentrations and can simplify storage and transportation of the Grignard reagents.[1]

Pharmaceutical Synthesis

In the pharmaceutical industry, the choice of solvent is critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).[9] 3-MeTHF serves as a safer and more efficient medium for synthesizing APIs, particularly in reactions that require selective solvation and mild conditions.[3] Its lower miscibility with water compared to THF simplifies the workup and product isolation stages, often leading to improved yields and reduced waste.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methyltetrahydrofuran.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and tetrahydrofuran ring protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the five carbon atoms in the molecule.[12]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for C-O and C-H bonds.[4]

-

Mass Spectrometry: Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[4]

Safety and Handling

Proper handling of 3-Methyltetrahydrofuran is essential to ensure laboratory safety.

Hazards:

-

Flammability: 3-MeTHF is a highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[6]

-

Peroxide Formation: Like other ethers, 3-MeTHF can form explosive peroxides upon exposure to air and light. Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Use in a well-ventilated area or under a fume hood.[5]

-

Ensure all equipment is properly grounded to prevent static discharge.[6]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

3-Methyltetrahydrofuran presents a compelling case as a superior solvent in many chemical applications, particularly where green chemistry principles are a priority. Its advantageous physical properties, including a higher boiling point and partial water miscibility, offer tangible benefits in terms of reaction control, product isolation, and solvent recycling. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of 3-MeTHF's characteristics and safe handling is crucial for leveraging its full potential in creating more efficient, safer, and environmentally responsible chemical processes.

References

- 1. ijarse.com [ijarse.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 4. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tetrahydro-3-methyl furan, 13423-15-9 [thegoodscentscompany.com]

- 9. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Boiling Point of 3-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 3-Methyltetrahydrofuran (3-MeTHF), a crucial physical property for its application in research and pharmaceutical development. As a greener, safer alternative to other solvents like tetrahydrofuran (B95107) (THF), a precise understanding of its physical characteristics, including its boiling point, is essential for process optimization, safety, and reaction control.[1] 3-MeTHF is recognized for its utility as a reaction medium in organic synthesis, particularly for Grignard reactions and metalations, and in the extraction and purification of natural products and pharmaceuticals.[1][2]

Core Physical and Chemical Properties

3-Methyltetrahydrofuran is a colorless, flammable liquid with a cyclic ether structure.[3] Its physical properties are critical for its use as a solvent, especially in drug manufacturing where it serves as an efficient medium for synthesizing active pharmaceutical ingredients (APIs).[1]

The following table summarizes the key quantitative data for 3-Methyltetrahydrofuran, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Boiling Point | 83.9 °C at 760 mmHg | [4] |

| 86.5 °C at 760.00 mm Hg | [5] | |

| 89 °C | [2][6] | |

| 137 °C | [1] | |

| Molecular Formula | C₅H₁₀O | [2][3][7] |

| Molecular Weight | 86.13 g/mol | [1][2][7] |

| Density | 0.863 g/cm³ | [4] |

| 0.87 g/cm³ | [1][2] | |

| Vapor Pressure | 82.7 mmHg at 25°C | [4] |

| 76 hPa at 20℃ | [6] | |

| Flash Point | -6 °C | [6] |

| Refractive Index (n20/D) | 1.41 | [2] |

| Water Solubility | 106 g/L at 25°C | [5][6] |

| CAS Number | 13423-15-9 | [2][3][7] |

Note: The variation in reported boiling points may be attributed to differences in experimental conditions, purity of the sample, and measurement techniques.

Experimental Protocols for Boiling Point Determination

The accurate determination of a liquid's boiling point is fundamental for its characterization. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] The presence of impurities typically elevates the boiling point.[8] Two common and reliable methods for determining the boiling point of 3-Methyltetrahydrofuran are the Thiele Tube method and the Simple Distillation method.

This method is a convenient micro-scale technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with 3-Methyltetrahydrofuran.[10]

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[8][10]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[8][10]

-

Heating: Clamp the Thiele tube and fill it with oil until the side arm is about two-thirds full. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.[10]

-

Observation: Gently heat the side arm of the Thiele tube.[8][10] As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed.[8] Turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[8][10]

-

Recording: Record the temperature and the ambient atmospheric pressure.

This method is suitable when a larger quantity of the liquid is available and can simultaneously serve as a purification step.[10]

Apparatus:

-

Distilling flask (round-bottom flask)

-

Condenser (Liebig or other suitable type)

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

Procedure:

-

Setup: Assemble the simple distillation apparatus. Place at least 5 mL of 3-Methyltetrahydrofuran and a few boiling chips into the distilling flask.[10]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the distilling flask. The liquid will begin to boil and its vapor will travel into the condenser.

-

Equilibrium: As the vapor condenses and drips into the receiving flask, the temperature reading on the thermometer will stabilize.

-

Boiling Point Determination: Record the stable temperature at which the liquid is actively distilling. This temperature is the boiling point.[10]

-

Recording: Note the ambient barometric pressure, as boiling point is pressure-dependent.

Mandatory Visualizations

The following diagram illustrates the logical workflow for determining the boiling point of 3-Methyltetrahydrofuran using the Thiele Tube method, a standard procedure in organic chemistry labs.

Caption: Workflow for Thiele tube boiling point determination.

References

- 1. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 13423-15-9: 3-Methyltetrahydrofuran | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tetrahydro-3-methyl furan, 13423-15-9 [thegoodscentscompany.com]

- 6. 3-METHYLTETRAHYDROFURAN | 13423-15-9 [chemicalbook.com]

- 7. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Density of 3-Methyltetrahydrofuran

This technical guide provides a comprehensive overview of the density of 3-Methyltetrahydrofuran (3-MeTHF), a crucial physical property for researchers, scientists, and drug development professionals. This document presents available density data, details experimental protocols for its determination, and offers visualizations to clarify key concepts and procedures.

Physicochemical Properties of 3-Methyltetrahydrofuran

3-Methyltetrahydrofuran (3-MeTHF), with the molecular formula C₅H₁₀O, is a versatile and increasingly popular organic solvent.[1][2] It is recognized as a greener alternative to other cyclic ethers like tetrahydrofuran (B95107) (THF) due to its potential derivation from renewable resources and reduced tendency to form peroxides.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₀O[1] |

| Molecular Weight | 86.13 g/mol [1] |

| Appearance | Colorless, clear liquid[1][2] |

| Boiling Point | Approximately 86.5 °C to 89 °C[3] |

| CAS Number | 13423-15-9 |

Density of 3-Methyltetrahydrofuran

The density of a liquid is a fundamental physical property defined as its mass per unit volume. It is an essential parameter in process design, reaction scale-up, and quality control in the pharmaceutical and chemical industries. The density of 3-MeTHF is influenced by temperature, with density generally decreasing as temperature increases.

Reported Density Values

Several sources report the density of 3-Methyltetrahydrofuran at or around room temperature. These values are summarized in Table 2 for easy comparison. It is important to note that the specific temperature for these measurements is not always provided, which can account for minor variations.

| Reported Density | Temperature |

| 0.863 g/cm³ | Not Specified[4] |

| 0.87 g/cm³ | 20 °C (Specific Gravity 20/20)[5] |

Temperature Dependence of Density: A Comparative Case with 2-Methyltetrahydrofuran (B130290)

d = 1.138 - 9.56 x 10⁻⁴ T [5][6]

Using this formula, the density of 2-MeTHF at various temperatures has been calculated and is presented in Table 3. This data illustrates the typical linear decrease in density with increasing temperature. It is crucial to emphasize that this data is for the 2-methyl isomer and should be used as a reference, not as a direct substitute for 3-MeTHF density values.

| Temperature (°C) | Temperature (K) | Calculated Density of 2-MeTHF (g/cm³) |

| -20 | 253.15 | 0.896 |

| 0 | 273.15 | 0.877 |

| 20 | 293.15 | 0.858 |

| 25 | 298.15 | 0.853 |

| 40 | 313.15 | 0.839 |

| 60 | 333.15 | 0.820 |

| 80 | 353.15 | 0.801 |

Experimental Protocol for Density Determination

The density of a liquid solvent like 3-Methyltetrahydrofuran can be accurately determined using a pycnometer. This method relies on the precise measurement of the mass of a known volume of the liquid.

Materials and Equipment

-

Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary)

-

Analytical balance (accurate to at least 0.0001 g)

-

Thermostatic bath

-

3-Methyltetrahydrofuran sample

-

Distilled water (for calibration)

-

Acetone or other volatile solvent (for cleaning and drying)

-

Lint-free wipes

Experimental Procedure

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water, and finally rinse with acetone. Dry the pycnometer completely by passing a stream of dry air or placing it in an oven at a low temperature.

-

Mass of the Empty Pycnometer: Allow the pycnometer to cool to room temperature in a desiccator. Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m_empty).

-

Calibration with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free wipe, and weigh it. Record the mass (m_water).

-

Volume Calculation: The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at the measurement temperature: V = (m_water - m_empty) / ρ_water

-

Measurement with 3-MeTHF: Empty and thoroughly dry the pycnometer. Fill it with the 3-Methyltetrahydrofuran sample, again ensuring no air bubbles are present.

-

Mass of Pycnometer with 3-MeTHF: Thermostat the filled pycnometer to the desired temperature, dry the exterior, and weigh it. Record the mass (m_3MeTHF).

-

Density Calculation: The density of 3-MeTHF (ρ_3MeTHF) at the specified temperature is then calculated as: ρ_3MeTHF = (m_3MeTHF - m_empty) / V

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Caption: Relationship between temperature and density.

References

- 1. scribd.com [scribd.com]

- 2. Determining the density of liquids using the pycnometer after Gay-Lussac [leybold-shop.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Viscosity and density of 2-methyltetrahydrofuran as a function of temperature (Technical Report) | OSTI.GOV [osti.gov]

- 6. Viscosity and Density of 2-Methyltetrahydrofuran as a Function of Temperature. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

3-Methyltetrahydrofuran safety data sheet

An In-depth Technical Guide to the Safety of 3-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 3-Methyltetrahydrofuran (3-MeTHF), a versatile and increasingly popular solvent in the pharmaceutical and chemical industries.[1] Due to its favorable properties, including its potential to be derived from renewable resources, 3-MeTHF is often considered a greener alternative to other solvents like tetrahydrofuran (B95107) (THF).[1][2] This document collates critical safety information, presents quantitative data in a structured format, and outlines experimental methodologies relevant to its safe handling and use.

Chemical and Physical Properties

Proper safety assessment begins with a clear understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are fundamental to risk assessment in a laboratory or manufacturing setting.

| Property | Value | Source |

| CAS Number | 13423-15-9 | [3][4] |

| Molecular Formula | C5H10O | [3][4][5] |

| Molecular Weight | 86.13 g/mol | [2][3][4][5] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 137°C | [2] |

| Density | 0.87 g/cm³ | [2] |

| Vapor Pressure | 82.7 mmHg at 25°C | [3] |

| Purity | Min 99.5% | [2] |

| Moisture Content | Max 200 PPM | [2] |

Hazard Identification and Classification

3-Methyltetrahydrofuran is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[3][4] |

| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[3][4] |

Primary hazards associated with 3-MeTHF include its high flammability and its corrosive effects on skin and eyes.[4]

Toxicological Data

While specific toxicological data for 3-Methyltetrahydrofuran is not extensively detailed in all safety data sheets, with some sources noting 100% of the mixture consists of ingredients of unknown toxicity, related compounds and general classifications provide insight into its potential health effects.[5]

| Endpoint | Value | Species | Route |

| Acute Oral LD50 | 2,500 mg/kg (ATE for 2-Methyltetrahydrofuran-3-one) | (Not specified) | Oral |

| Skin Irritation | Causes skin irritation | (Not specified) | Dermal |

| Eye Irritation | Causes serious eye damage | (Not specified) | Ocular |

| Inhalation | May cause drowsiness or dizziness | (Not specified) | Inhalation |

It is important to note that one safety data sheet for a related compound, 2-Methyltetrahydrofuran-3-one, indicates no irritant effect on the skin or eyes and no known sensitizing effects.[6] However, given the GHS classification for 3-Methyltetrahydrofuran, it is crucial to handle it with appropriate protective measures to avoid direct contact.

Fire and Explosion Hazards

The high flammability of 3-Methyltetrahydrofuran presents a significant fire and explosion risk.[7][8]

| Parameter | Value/Information |

| Flammability | Highly flammable liquid and vapor[3][5][7] |

| Flash Point | Liquids with a flash point below 22.8 °C (73 °F) and a boiling point at or above 37.8 °C (100 °F) are classified as highly flammable.[3] |

| Explosion Hazard | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Containers may explode when heated.[7] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam.[3][7] Water spray or fog can also be used.[7] |

| Unsuitable Extinguishing Media | Using a direct water stream may be inefficient.[7] |

| Hazardous Combustion Products | Carbon oxides.[5] |

Experimental Protocol: Flash Point Determination (Closed-Cup Method)

The flash point of a volatile liquid is determined to assess its fire hazard. A common method is the Pensky-Martens closed-cup test (e.g., ASTM D93).

-

Apparatus : A test cup with a tightly fitting lid equipped with a stirring device, a port for introducing an ignition source, and a temperature measuring device.

-

Procedure :

-

A specified volume of the sample is placed in the test cup.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the port in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to mitigate exposure and prevent further contamination.[5][7]

Personal Precautions and Emergency Procedures:

-

Eliminate all ignition sources (sparks, open flames, hot surfaces).[5][7]

-

Evacuate personnel from the area.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if necessary.[3]

-

Avoid breathing vapors or mist.[3]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[5][7]

-

Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[3][7]

-

For large spills, consider using a vapor-suppressing foam.[7]

Handling, Storage, and Personal Protection

Safe handling and storage practices are paramount to minimizing the risks associated with 3-Methyltetrahydrofuran.

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[3]

-

Keep the container tightly closed when not in use.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][5]

-

Store separately from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[3][5]

-

Skin Protection : Wear chemical-resistant gloves and protective clothing.[3][5]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[5]

dot

Caption: Logical workflow for the safe handling of 3-Methyltetrahydrofuran.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

Note to Physicians: Treat symptomatically.[5]

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations.[5] Uncleaned containers should be treated as the product itself. Do not mix with other waste. It is recommended to use a licensed professional waste disposal service.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. METHYLTETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chempoint.com [chempoint.com]

An In-depth Technical Guide to 3-Methyltetrahydrofuran (3-MeTHF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltetrahydrofuran (3-MeTHF) is a bio-derived cyclic ether that is gaining significant traction as a sustainable alternative to traditional petrochemical-based solvents.[1][2] Its favorable physical and chemical properties, coupled with a superior environmental profile, make it a compelling choice for a wide range of applications, including organic synthesis, extraction processes, and as a component in advanced biofuel formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 3-MeTHF, with a focus on providing actionable data and experimental insights for laboratory and industrial use.

Chemical Structure and Identification

3-Methyltetrahydrofuran is a five-membered heterocyclic ether with a methyl group substituted at the 3-position of the tetrahydrofuran (B95107) ring.[3] This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-Methyltetrahydrofuran and (S)-3-Methyltetrahydrofuran.

Systematic and Trivial Names:

-

IUPAC Name: 3-methyloxolane[4]

-

Common Name: 3-Methyltetrahydrofuran (3-MeTHF)[5]

-

Synonyms: Tetrahydro-3-methylfuran, Furan, tetrahydro-3-methyl-[3][4][5]

The chemical structure of 3-Methyltetrahydrofuran is depicted below:

Caption: Chemical structure of 3-Methyltetrahydrofuran.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyltetrahydrofuran is presented in the table below. These properties highlight its utility as a versatile solvent.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1][3][6] |

| Molecular Weight | 86.13 g/mol | [1][2][6] |

| CAS Number | 13423-15-9 | [1][6] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 89 °C | [1] |

| Density | 0.87 g/cm³ | [1][2] |

| Solubility in Water | Good | [3] |

| Purity | Typically >95% (GC) | [1] |

Synthesis of 3-Methyltetrahydrofuran

Several synthetic routes to 3-Methyltetrahydrofuran have been developed, often starting from bio-renewable feedstocks. The choice of a particular method may depend on factors such as the desired purity, scale of production, and available starting materials.

From 3-(Hydroxymethyl)tetrahydrofuran (HOMeTHF)

One common laboratory and industrial synthesis involves the deoxygenation of 3-(hydroxymethyl)tetrahydrofuran. This process can be achieved through a multi-step sequence involving esterification, pyrolysis, and subsequent hydrogenation.

Caption: Synthesis of 3-MeTHF from 3-(Hydroxymethyl)tetrahydrofuran.

Experimental Protocol:

-

Esterification: 3-(Hydroxymethyl)tetrahydrofuran is reacted with a carboxylic acid (e.g., acetic acid) under esterification conditions to form the corresponding carboxylate ester.[7]

-

Pyrolysis: The resulting ester is subjected to high temperatures in a pyrolysis step to eliminate the carboxylic acid and form 3-methylenetetrahydrofuran.[7]

-

Hydrogenation: The 3-methylenetetrahydrofuran is then hydrogenated in the presence of a suitable catalyst (e.g., a Group VIII metal) to yield 3-Methyltetrahydrofuran.[7]

From 3-Formyltetrahydrofuran

Another synthetic approach involves the catalytic hydrogenation of 3-formyltetrahydrofuran. This method can be performed as a one-pot reaction.

Caption: Synthesis of 3-MeTHF from 3-Formyltetrahydrofuran.

Experimental Protocol:

-

3-Formyltetrahydrofuran is reacted with hydrogen gas in the presence of a catalyst system comprising a Group VIII noble metal (e.g., palladium) and a strong acid.[8]

-

The reaction is typically carried out under elevated temperature and pressure to facilitate the hydrogenolysis of the formyl group.[8]

From α-Methylene-γ-butyrolactone

A two-step continuous hydrogenation process starting from α-methylene-γ-butyrolactone offers an efficient route to high-purity 3-Methyltetrahydrofuran.

Caption: Synthesis of 3-MeTHF from α-Methylene-γ-butyrolactone.

Experimental Protocol:

-

First Hydrogenation: α-Methylene-γ-butyrolactone is hydrogenated to produce 2-methyl-γ-butyrolactone.[9]

-

Second Hydrogenation: The resulting 2-methyl-γ-butyrolactone is further hydrogenated to yield 3-Methyltetrahydrofuran.[9] This two-step process allows for high conversion and purity of the final product.[9]

Applications in Research and Development

3-Methyltetrahydrofuran's unique properties make it a valuable tool for researchers and professionals in drug development and other scientific fields.

-

Green Solvent: As a bio-based and biodegradable solvent, 3-MeTHF is an excellent replacement for more hazardous solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) in organic reactions.[1][2]

-

Reaction Medium: Its polar, aprotic nature makes it suitable for a variety of chemical transformations, including Grignard reactions and other organometallic processes.[2]

-

Extraction: Due to its ability to dissolve a broad spectrum of organic compounds, it is effectively used in the extraction and purification of natural products and active pharmaceutical ingredients (APIs).[2]

-

Fuel Additive: 3-MeTHF is also being explored as a biofuel additive due to its favorable combustion properties.[1]

Safety and Handling

3-Methyltetrahydrofuran is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[10] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-Methyltetrahydrofuran represents a significant advancement in the development of sustainable chemical technologies. Its versatile solvent properties, combined with its renewable origins and favorable safety profile, position it as a key enabling technology for greener chemical synthesis and manufacturing processes. For researchers and drug development professionals, 3-MeTHF offers a high-performance, environmentally responsible alternative to conventional solvents, facilitating innovation while minimizing environmental impact.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. CAS 13423-15-9: 3-Methyltetrahydrofuran | CymitQuimica [cymitquimica.com]

- 4. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. US6147233A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 8. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 9. WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process - Google Patents [patents.google.com]

- 10. 3-Methyltetrahydrofuran | 13423-15-9 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyltetrahydrofuran. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed examination of both ¹H and ¹³C NMR spectra, supported by tabulated data, standardized experimental protocols, and visual diagrams to facilitate a thorough understanding of the molecule's spectral characteristics.

Introduction to 3-Methyltetrahydrofuran and NMR Spectroscopy

3-Methyltetrahydrofuran (3-MeTHF) is a heterocyclic organic compound with the chemical formula C₅H₁₀O. It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. As a key intermediate and an environmentally benign solvent in organic synthesis, a thorough understanding of its structural features through analytical techniques like NMR spectroscopy is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. This guide focuses on the analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methyltetrahydrofuran.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Methyltetrahydrofuran exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is primarily affected by the electronegativity of the neighboring oxygen atom and the overall molecular geometry.

Table 1: Predicted ¹H NMR Data for 3-Methyltetrahydrofuran

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (on C3) | ~1.0-1.2 | Doublet | ~6.5-7.5 | 3H |

| -CH₂- (C4) | ~1.5-2.0 | Multiplet | - | 2H |

| -CH- (C3) | ~2.1-2.4 | Multiplet | - | 1H |

| -CH₂- (C2) | ~3.2-3.8 | Multiplet | - | 2H |

| -CH₂- (C5) | ~3.6-4.0 | Multiplet | - | 2H |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 3-Methyltetrahydrofuran gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 3-Methyltetrahydrofuran

| Carbon (Position) | Chemical Shift (δ, ppm) |

| -CH₃ | ~15-25 |

| C4 | ~30-40 |

| C3 | ~35-45 |

| C5 | ~65-75 |

| C2 | ~70-80 |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality NMR spectra of 3-Methyltetrahydrofuran, the following experimental protocols are recommended.

Sample Preparation for Liquid-State NMR

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the 3-Methyltetrahydrofuran sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[1] Chloroform-d (CDCl₃) is a common choice for small organic molecules.

-

Concentration: For ¹H NMR, a concentration of 1-10 mg of 3-Methyltetrahydrofuran in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2][3] For ¹³C NMR, a higher concentration of 10-50 mg may be required.[4]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Sample Filtration: The final solution should be free of any particulate matter.[2] If necessary, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

NMR Tube: Use a standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[4]

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific optimization may be necessary.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 8-16

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for interpreting the NMR spectra of 3-Methyltetrahydrofuran and the relationship between the molecule's structure and its spectral signals.

Caption: Logical workflow for 3-Methyltetrahydrofuran NMR analysis.

Caption: Standard experimental workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral analysis of 3-Methyltetrahydrofuran. The presented data tables, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. Accurate interpretation of NMR spectra, guided by the principles outlined in this document, is essential for the unambiguous structural elucidation and quality control of this important chemical compound.

References

Infrared Spectrum Analysis of 3-Methyltetrahydrofuran

An In-depth Technical Guide to the Infrared Spectrum of 3-Methyltetrahydrofuran

This guide provides a comprehensive overview of the infrared (IR) spectrum of 3-Methyltetrahydrofuran (3-MeTHF), a crucial acyclic ether solvent used in various chemical applications, particularly in Grignard reactions and organometallic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification and characterization.

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3-Methyltetrahydrofuran (C₅H₁₀O) exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent chemical bonds, primarily C-H, C-O, and C-C bonds.

Data Presentation: IR Absorption Bands

The primary IR absorption bands for 3-Methyltetrahydrofuran are summarized in the table below. The data has been compiled from various spectral databases and literature sources.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2850 | Strong | C-H stretch (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1465 - 1450 | Medium | C-H bend (scissoring) of CH₂ and CH₃ groups |

| 1380 - 1370 | Medium | C-H bend (rocking) of the CH₃ group |

| 1100 - 1000 | Strong | C-O-C stretch (asymmetric) of the ether linkage |

| 950 - 850 | Medium | C-C stretch and ring vibrations |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol for Acquiring IR Spectrum

The following section details a standard methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as 3-Methyltetrahydrofuran.

Instrumentation and Materials

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Cell: A demountable liquid cell with sodium chloride (NaCl) or potassium bromide (KBr) windows, or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., zinc selenide (B1212193) (ZnSe) or diamond). For a capillary cell, a 0.015 mm spacer is often used.[1]

-

Sample: 3-Methyltetrahydrofuran (purity > 99%).

-

Cleaning Solvents: Spectroscopic grade acetone (B3395972) and/or dichloromethane (B109758) for cleaning the sample cell.

-

Pipette: A clean glass pipette or syringe for sample handling.

Procedure: Liquid Cell (Transmission)

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.

-

Cell Preparation: Disassemble the liquid cell and clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and allow them to dry completely in a desiccator.

-

Sample Loading: Place a small drop of 3-Methyltetrahydrofuran onto the center of one salt plate. Place the second plate on top, ensuring the sample spreads evenly to form a thin film.

-

Cell Assembly: Carefully assemble the cell holder around the salt plates.

-

Data Acquisition: Place the assembled cell into the spectrometer's sample holder. Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the cell and clean the salt plates immediately with a suitable solvent to prevent damage.

Procedure: Attenuated Total Reflectance (ATR)

-

Background Spectrum: With the clean and dry ATR crystal, collect a background spectrum.

-

Sample Application: Place a few drops of 3-Methyltetrahydrofuran directly onto the ATR crystal surface to ensure complete coverage.[2]

-

Data Acquisition: Collect the sample spectrum. The number of scans can be similar to the transmission method.

-

Cleaning: After the measurement, carefully clean the ATR crystal with a soft cloth or tissue soaked in an appropriate solvent (e.g., acetone) and allow it to dry.[2]

Visualization of Molecular Vibrations

The following diagram illustrates the logical relationship between the principal functional groups in the 3-Methyltetrahydrofuran molecule and their corresponding characteristic regions in the infrared spectrum.

Caption: Relationship between 3-MeTHF functional groups and IR absorptions.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation of 3-methyltetrahydrofuran (3-MeTHF), a crucial heterocyclic organic compound often utilized as a solvent in organic synthesis and various industrial applications. Understanding its fragmentation pattern is paramount for its unambiguous identification in complex matrices through techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the core fragmentation data, a representative experimental protocol for its analysis, and a visualization of its fragmentation pathway.

Core Fragmentation Data

The electron ionization (EI) mass spectrum of 3-methyltetrahydrofuran is characterized by a series of fragment ions that provide a distinctive fingerprint for its identification. The molecular ion (M+) is observed at a mass-to-charge ratio (m/z) of 86, consistent with its molecular formula C5H10O.[1][2][3][4] The subsequent fragmentation follows predictable pathways for cyclic ethers, primarily involving alpha-cleavage and ring-opening mechanisms.

The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 28.50 | [C2H3]+ |

| 29 | 35.00 | [C2H5]+ or [CHO]+ |

| 41 | 94.70 | [C3H5]+ |

| 43 | ~40.0 | [C3H7]+ or [C2H3O]+ |

| 56 | 99.99 (Base Peak) | [C4H8]+• |

| 71 | ~20.0 | [M-CH3]+ |

| 86 | 54.80 | [C5H10O]+• (Molecular Ion) |

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of 3-methyltetrahydrofuran using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on typical methods for the analysis of volatile organic compounds.

1. Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. A common example of an instrument used for such analysis is a HITACHI RMU-6M GC-MS system.[1]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 50:1 for higher concentrations.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 20 - 200.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: Full scan mode.

4. Sample Preparation:

-

For liquid samples, dilute 1 µL of 3-methyltetrahydrofuran in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject 1 µL of the diluted sample into the GC-MS system.

Fragmentation Pathway Visualization

The fragmentation of 3-methyltetrahydrofuran upon electron ionization can be visualized as a series of competing and sequential reactions originating from the molecular ion. The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathways leading to the major observed ions.

Interpretation of the Fragmentation Pathway:

-

Formation of the Molecular Ion (m/z 86): The process begins with the ionization of the 3-methyltetrahydrofuran molecule by electron impact, resulting in the formation of the molecular ion, [C5H10O]+•.

-